Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide
Description
This compound is a carbamic acid derivative featuring a methyl carbamate group and a quaternary ammonium substituent (trimethylammonio propyl) attached to a phenyl ring, with iodide as the counterion. It belongs to a class of cholinergic agents designed to mimic physostigmine, a reversible acetylcholinesterase inhibitor. The quaternary ammonium group enhances water solubility and limits blood-brain barrier penetration, making it suitable for peripheral applications such as stimulating intestinal motility or inducing miosis .
Properties
CAS No. |
64051-02-1 |
|---|---|
Molecular Formula |
C14H23IN2O2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
trimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-15-14(17)18-13-9-7-12(8-10-13)6-5-11-16(2,3)4;/h7-10H,5-6,11H2,1-4H3;1H |
InChI Key |
NDIJYYCPTVJSCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with 4-(3-(trimethylammonio)propyl)phenol in the presence of a suitable iodinating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired ester without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and quaternary ammonium chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Key structural features required for physostigmine-like activity include:
Carbamate ester group : Essential for acetylcholinesterase inhibition.
Basic substituent : A quaternary ammonium or tertiary amine group enhances binding to the enzyme’s anionic site.
Table 1: Structural Comparison of Analogues
Functional Differences
- Quaternary vs. Tertiary Ammonium Groups : The target compound’s quaternary ammonium group (trimethylammonio) increases polarity and reduces central nervous system penetration compared to tertiary amines. This aligns with findings that quaternary salts exhibit stronger peripheral activity than their tertiary counterparts .
- Ester Group Effects : Dimethylcarbamic esters (e.g., dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate) show higher miotic activity than methylphenyl carbamates, suggesting steric hindrance from bulkier ester groups reduces enzyme interaction .
- Antagonism to Curare : Unlike physostigmine and dimethylcarbamic esters, the methylphenyl-carbamic ester lacks curare antagonism, highlighting the importance of the carbamate group’s structure in neuromuscular junction effects .
Pharmacological Data
Key Research Findings
- Structure-Activity Relationship (SAR) : The presence of both a carbamate ester and a quaternary ammonium group is critical for activity. Compounds lacking either moiety (e.g., diethylcarbamic esters) are inactive .
- Stability: Dimethylcarbamic esters are more stable than monoalkyl esters, likely due to reduced hydrolysis susceptibility .
- Counterion Effects : Iodide and methylsulfate counterions improve solubility but may influence tissue distribution and pharmacokinetics.
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